molecular formula C21H24N4O2 B6430746 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 2199187-68-1

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Numéro de catalogue: B6430746
Numéro CAS: 2199187-68-1
Poids moléculaire: 364.4 g/mol
Clé InChI: LFHWMWXVEWDMCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a fused bicyclic core (cyclopenta[c]pyridazin), an azetidine ring, and a benzopyran carboxamide moiety. Its synthesis typically involves multi-step organic reactions, including cycloadditions and amide couplings, to assemble the heterocyclic and carboxamide functionalities.

Propriétés

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24(21(26)16-9-15-5-2-3-8-19(15)27-13-16)17-11-25(12-17)20-10-14-6-4-7-18(14)22-23-20/h2-3,5,8,10,16-17H,4,6-7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHWMWXVEWDMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4CC5=CC=CC=C5OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a pyridazine-based bicyclic system with a benzopyran scaffold. Below is a comparative analysis with analogous compounds, focusing on structural, synthetic, and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Bioactivity/Applications Reference(s)
Target Compound Cyclopenta[c]pyridazin + benzopyran Azetidine, carboxamide Kinase inhibition (hypothesized) N/A
Tetrahydroimidazo[1,2-a]pyridine (e.g., 2d) Imidazo-pyridine fused ring Nitrophenyl, cyano, ester groups Anticancer/antimicrobial candidates
Pyrrolidine derivatives Pyrrolidine ring Varied substituents (e.g., aryl, amide) GPCR modulation, enzyme inhibition [External]
Benzopyran-based compounds Benzopyran/chromane core Carboxamide, ether linkages Anti-inflammatory, CNS agents [External]

Key Comparisons

Structural Complexity and Diversity :

  • The target compound integrates a cyclopenta[c]pyridazin system, which is less common in medicinal chemistry compared to the imidazo[1,2-a]pyridine core seen in compound 2d . The latter’s fused imidazole-pyridine structure is associated with enhanced π-π stacking interactions in biological targets, whereas the cyclopenta[c]pyridazin moiety may offer unique steric and electronic properties due to its strained bicyclic framework.

Synthetic Accessibility: Compound 2d was synthesized via a one-pot two-step reaction with moderate yield (55%) and characterized by NMR, IR, and HRMS .

Functional Group Influence :

  • The azetidine ring in the target compound introduces conformational rigidity compared to the more flexible pyrrolidine derivatives. This rigidity could enhance target selectivity but may reduce metabolic stability.
  • The carboxamide group in both the target compound and benzopyran derivatives is critical for hydrogen-bond interactions with biological targets, though its placement on the benzopyran scaffold may alter binding kinetics.

Bioactivity Hypotheses: While compound 2d has demonstrated preliminary activity in antimicrobial assays , the target compound’s bioactivity remains speculative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.